An In-depth Technical Guide to 3-(3-Chlorophenyl)-N-phenylacrylamide: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-(3-Chlorophenyl)-N-phenylacrylamide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-N-phenylacrylamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical architecture, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel acrylamide derivatives.
Molecular Structure and Chemical Identity
3-(3-Chlorophenyl)-N-phenylacrylamide, with the chemical formula C₁₅H₁₂ClNO, is an N-substituted acrylamide derivative. The molecule's core structure consists of a central acrylamide functional group. An N-phenyl group is attached to the nitrogen atom of the amide, and a 3-chlorophenyl group is substituted at the β-carbon of the acryloyl moiety. The presence of the chloro-substituent on the phenyl ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Key Structural Features:
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Acrylamide Core: Provides a reactive center and potential for polymerization. The double bond is typically in the trans or (E) configuration.
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N-phenyl Group: A common substituent in pharmacologically active molecules, influencing aromatic interactions and overall solubility.
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3-Chlorophenyl Group: The chlorine atom at the meta position of the phenyl ring introduces an electron-withdrawing inductive effect and increases the lipophilicity of the compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Weight | 257.72 g/mol | Calculated from the chemical formula (C₁₅H₁₂ClNO). |
| Melting Point | Expected to be a crystalline solid with a melting point in the range of 150-200 °C. | Based on the melting point of the related compound (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (177–178 °C)[1] and N-phenylacrylamide (103-106 °C)[2]. The presence of the additional chlorine atom and the extended conjugation would likely lead to a higher melting point than N-phenylacrylamide. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like ethanol and methanol, and likely insoluble in water. | General solubility trends for N-aryl acrylamides. |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on the typical appearance of synthesized cinnamamide derivatives. |
Synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide
The most logical and widely employed method for the synthesis of N-substituted acrylamides is the Schotten-Baumann reaction . This involves the acylation of an amine with an acyl chloride in the presence of a base. For 3-(3-Chlorophenyl)-N-phenylacrylamide, this translates to the reaction of aniline with 3-(3-chlorophenyl)acryloyl chloride.
The synthesis can be conceptualized as a two-step process:
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Preparation of 3-(3-Chlorophenyl)acryloyl Chloride: This intermediate is synthesized from the corresponding carboxylic acid, (E)-3-(3-Chlorophenyl)acrylic acid[3], by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
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Amide Formation: The synthesized 3-(3-chlorophenyl)acryloyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, to yield the final product.
Below is a detailed, step-by-step experimental protocol based on established methodologies for similar compounds.
Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-3-(3-Chlorophenyl)acryloyl Chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[4][5]
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Reagents and Equipment:
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(E)-3-(3-Chlorophenyl)acrylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM)
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Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)
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Magnetic stirrer and heating mantle
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Procedure:
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To a solution of (E)-3-(3-chlorophenyl)acrylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
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The resulting crude (E)-3-(3-chlorophenyl)acryloyl chloride can be used in the next step without further purification.
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Step 2: Synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide
This procedure is a standard Schotten-Baumann condensation.
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Reagents and Equipment:
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(E)-3-(3-Chlorophenyl)acryloyl chloride (from Step 1)
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Aniline
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Triethylamine (Et₃N) or Pyridine
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Anhydrous dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Standard work-up and purification glassware
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Procedure:
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Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
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Add a solution of (E)-3-(3-chlorophenyl)acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred aniline solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(3-Chlorophenyl)-N-phenylacrylamide.
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Synthesis Workflow Diagram
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
